2-(3-Chloro-4-fluoroanilino)acetohydrazide chemical properties
2-(3-Chloro-4-fluoroanilino)acetohydrazide chemical properties
An In-depth Technical Guide to 2-(3-Chloro-4-fluoroanilino)acetohydrazide: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(3-chloro-4-fluoroanilino)acetohydrazide (CAS No. 2370-44-7), a halogenated anilino acetohydrazide derivative of significant interest in medicinal and synthetic chemistry. The document delineates its core physicochemical properties, outlines detailed protocols for its multi-step synthesis from commercially available precursors, and provides an expert analysis of its expected spectroscopic characteristics. Furthermore, this guide explores the compound's chemical reactivity, focusing on the versatile hydrazide moiety, and discusses its potential applications as a scaffold in drug discovery programs. Safety, handling, and storage protocols are also addressed to ensure its proper use in a research and development setting. This paper is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable chemical intermediate.
Introduction
2-(3-Chloro-4-fluoroanilino)acetohydrazide is a specialized organic compound that merges two key pharmacophores: a substituted 3-chloro-4-fluoroaniline ring and a reactive acetohydrazide side chain. The aniline portion, a structural motif found in numerous pharmaceuticals, provides a foundation for molecular recognition and interaction, with the halogen substituents modulating electronic properties and metabolic stability. The acetohydrazide functional group is a particularly valuable synthon in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives.[1]
Hydrazides and their derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[1][2][3] Consequently, 2-(3-chloro-4-fluoroanilino)acetohydrazide represents a promising starting material or intermediate for the development of novel therapeutic agents. This guide provides the foundational chemical knowledge required to effectively utilize this compound in a laboratory setting.
Physicochemical Properties
The fundamental properties of 2-(3-Chloro-4-fluoroanilino)acetohydrazide are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Reference |
| CAS Number | 2370-44-7 | [4][5] |
| Molecular Formula | C₈H₉ClFN₃O | [4][5] |
| Molecular Weight | 217.63 g/mol | [4][5] |
| Melting Point | 99-100 °C | [4] |
| Boiling Point (Predicted) | 473.9 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.439 g/cm³ | [4] |
| IUPAC Name | 2-(3-chloro-4-fluoroanilino)acetohydrazide | [4] |
| Canonical SMILES | C1=CC(=C(C=C1NCC(=O)NN)Cl)F | [4] |
| InChI Key | KVTCQXCNZAAMDB-UHFFFAOYSA-N | [4] |
Synthesis and Purification
The synthesis of 2-(3-chloro-4-fluoroanilino)acetohydrazide is not a single-step reaction but a logical sequence starting from the corresponding aniline precursor, 3-chloro-4-fluoroaniline. The overall pathway involves an initial N-alkylation to introduce the acetate moiety, followed by hydrazinolysis to form the final product.
Caption: Synthetic pathway for 2-(3-Chloro-4-fluoroanilino)acetohydrazide.
Experimental Protocol 1: Synthesis of 3-Chloro-4-fluoroaniline (Precursor)
The starting material, 3-chloro-4-fluoroaniline, is most efficiently prepared via the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. This method is preferred over older iron/acid reduction techniques due to its high yield, purity, and reduced production of hazardous waste.[6][7]
Materials:
-
3-chloro-4-fluoronitrobenzene
-
1% Platinum on Carbon (Pt/C) catalyst
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation reactor
-
Inert gas (Nitrogen)
Procedure:
-
Charge the hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and the Pt/C catalyst (a typical mass ratio is 200-400:1 of substrate to catalyst).[8]
-
Seal the reactor and purge the system multiple times with an inert gas, such as nitrogen, to remove all oxygen.
-
Purge the reactor several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.1-5 MPa and heat the mixture to 50-100 °C with vigorous stirring.[8]
-
Monitor the reaction for 1-10 hours until completion (typically confirmed by TLC or GC analysis showing the disappearance of the starting material).
-
Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.
-
Filter the hot reaction mixture to remove the Pt/C catalyst.
-
The resulting crude product can be purified by distillation or rectification to yield pure 3-chloro-4-fluoroaniline.[8][9]
Experimental Protocol 2: Synthesis of 2-(3-Chloro-4-fluoroanilino)acetohydrazide
This two-step protocol first involves the N-alkylation of the precursor aniline with ethyl chloroacetate, followed by conversion of the resulting ester to the desired hydrazide.
Step A: Synthesis of Ethyl (3-chloro-4-fluoroanilino)acetate (Intermediate)
-
To a stirred solution of 3-chloro-4-fluoroaniline (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq). The base is crucial for scavenging the HCl formed during the reaction.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring progress by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude residue via column chromatography or recrystallization to obtain the pure ester intermediate.
Step B: Hydrazinolysis to 2-(3-Chloro-4-fluoroanilino)acetohydrazide
-
Dissolve the ethyl (3-chloro-4-fluoroanilino)acetate intermediate (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (N₂H₄·H₂O, 3-5 eq) to the solution. The excess hydrazine drives the reaction to completion.[1]
-
Heat the mixture to reflux for 6-12 hours. The product often precipitates out of the solution upon cooling.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry in a vacuum oven. The resulting white or off-white solid is typically of high purity.
Spectroscopic and Analytical Characterization
While specific spectral data for this compound is not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected characteristics are detailed below based on its functional groups and the known spectra of its precursors.[10][11]
Caption: Chemical structure of the target compound.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: 3 signals in the ~6.5-7.2 ppm range, exhibiting complex splitting (dd, ddd, t) due to coupling with each other and the fluorine atom. Amine/Amide Protons: Broad singlets for the -NH- (anilino), and -NH₂ (hydrazide) groups. The -CONH- proton may appear further downfield. Aliphatic Protons: A singlet for the -CH₂- (methylene) protons, typically around 3.8-4.2 ppm. |
| ¹³C NMR | Carbonyl Carbon: A signal in the ~165-175 ppm range. Aromatic Carbons: 6 distinct signals, with carbons bonded to F and Cl showing characteristic coupling (large ¹JCF, smaller ²JCF, etc.). Aliphatic Carbon: A signal for the -CH₂- carbon, typically around 45-55 ppm. |
| FT-IR (cm⁻¹) | N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region (amine and hydrazide). C=O Stretching (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹. N-H Bending (Amide II): A band around 1520-1550 cm⁻¹. Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region. C-F & C-Cl Stretching: Signals in the fingerprint region, typically 1100-1300 cm⁻¹ (C-F) and 600-800 cm⁻¹ (C-Cl). |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z 217. Isotope Peak (M+2): A significant peak at m/z 219 (approximately one-third the intensity of M⁺), characteristic of the presence of one chlorine atom. Key Fragments: Expect fragmentation patterns corresponding to the loss of the hydrazide moiety (-NHNH₂) and cleavage of the C-N bond. |
Reactivity and Potential Applications
The primary site of reactivity on 2-(3-chloro-4-fluoroanilino)acetohydrazide is the terminal -NH₂ group of the hydrazide moiety. This nucleophilic group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry for generating libraries of potential drug candidates.[2]
Caption: Reaction of the hydrazide with an aldehyde to form a hydrazone.
Potential Applications in Drug Discovery:
-
Antimicrobial Agents: Hydrazones are a well-known class of compounds with potent antibacterial and antifungal activities.[2][12]
-
Anticancer Agents: The anilino-hydrazide scaffold can be used to synthesize inhibitors of various enzymes implicated in cancer progression. The 3-chloro-4-fluoroaniline moiety itself is a key component of the targeted cancer therapy drug Gefitinib.[13][14]
-
Heterocycle Synthesis: The hydrazide group is a key precursor for synthesizing five-membered heterocycles like pyrazoles, oxadiazoles, and thiadiazoles, which are privileged structures in medicinal chemistry.[1]
Safety, Handling, and Storage
No specific safety data sheet is widely available for 2-(3-chloro-4-fluoroanilino)acetohydrazide. Therefore, a conservative approach based on the known hazards of its precursors and functional group class is required. The precursor, 3-chloro-4-fluoroaniline, is classified as toxic if swallowed, inhaled, or in contact with skin.[15][16] Hydrazine derivatives should always be handled with caution.[17][18]
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[14][16] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][16] |
| Storage | Store in a cool, dry, well-ventilated place away from direct sunlight. Keep the container tightly closed when not in use. Store locked up.[16][18][19] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[15][18] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains. |
Conclusion
2-(3-Chloro-4-fluoroanilino)acetohydrazide is a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. Its well-defined physicochemical properties and straightforward, high-yield synthesis make it an accessible building block for research laboratories. The compound's true value lies in the versatility of its hydrazide functional group, which serves as a gateway to a vast chemical space of hydrazones and heterocyclic derivatives with promising biological activities. By adhering to the synthesis, characterization, and safety protocols outlined in this guide, researchers can effectively and safely leverage this compound in their drug discovery and development endeavors.
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